molecular formula C38H57NO3S B12752579 2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester CAS No. 85446-90-8

2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester

Cat. No.: B12752579
CAS No.: 85446-90-8
M. Wt: 607.9 g/mol
InChI Key: ZVACAOQESQMIEX-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarboxylic acid moiety, a propenylthio group, and a benzopyran ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridinecarboxylic acid derivative, followed by the introduction of the propenylthio group through a substitution reaction. The final step involves esterification with the benzopyran derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridine ring or the ester group, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the propenylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenylthio group may yield sulfoxides, while reduction of the ester group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. The presence of the pyridinecarboxylic acid and benzopyran moieties suggests possible interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The ester linkage and aromatic groups may contribute to its activity as a drug candidate, potentially targeting specific pathways or diseases.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure suggests it may act through binding to these targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid derivatives: Compounds with similar pyridinecarboxylic acid moieties.

    Benzopyran esters: Molecules containing the benzopyran ester linkage.

    Propenylthio compounds: Compounds featuring the propenylthio group.

Uniqueness

The uniqueness of 2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

85446-90-8

Molecular Formula

C38H57NO3S

Molecular Weight

607.9 g/mol

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 5-prop-2-enylsulfanylpyridine-2-carboxylate

InChI

InChI=1S/C38H57NO3S/c1-10-24-43-32-19-20-34(39-25-32)37(40)41-35-29(6)30(7)36-33(31(35)8)21-23-38(9,42-36)22-13-18-28(5)17-12-16-27(4)15-11-14-26(2)3/h10,19-20,25-28H,1,11-18,21-24H2,2-9H3

InChI Key

ZVACAOQESQMIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=NC=C(C=C3)SCC=C)C

Origin of Product

United States

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